molecular formula C12H24O3 B041486 3-Hydroxydodecanoic acid CAS No. 1883-13-2

3-Hydroxydodecanoic acid

Cat. No.: B041486
CAS No.: 1883-13-2
M. Wt: 216.32 g/mol
InChI Key: MUCMKTPAZLSKTL-UHFFFAOYSA-N
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Description

3-Hydroxylauric acid, also known as 3-hydroxydodecanoic acid, is an organic compound with the chemical formula C12H24O3. It is a medium-chain fatty acid with a hydroxyl functional group located at the third carbon atom. This compound is typically a colorless to pale yellow solid that is slightly soluble in water . It is found naturally in certain bacteria and marine sponges .

Mechanism of Action

Target of Action

The primary target of 3-Hydroxydodecanoic acid is Peroxisomal acyl-coenzyme A oxidase 1 . This enzyme plays a crucial role in the metabolism of fatty acids, specifically in the beta-oxidation pathway where it catalyzes the first step of the process .

Mode of Action

It is known to be involved in the biosynthesis of diffusible signal factors involved in quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density, which many bacteria use for coordination of gene expression according to the density of their local population .

Biochemical Pathways

This compound is involved in the Fatty Acid Biosynthesis Metabolic Pathway . It is also a monomer in the construction of polyhydroxyalkanoates , a type of polyesters produced in nature by numerous microorganisms . In addition, it has been found to be associated with fatty acid metabolic disorders .

Pharmacokinetics

It is known that the compound is a small molecule, which typically allows for good bioavailability .

Result of Action

It has been used to study the roles of β-hydroxy fatty acids in chronic inflammation and insulin resistance . It is also known to be a microbial metabolite .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a study involving the microbial production of this compound, the yield was significantly influenced by the presence of a Brønsted acidic additive . Additionally, the compound’s action can be influenced by the presence of other compounds in the environment, such as other fatty acids .

Biochemical Analysis

Biochemical Properties

3-Hydroxydodecanoic acid is involved in the construction of polyhydroxyalkanoates . It is used to study the roles of β-hydroxy fatty acids in chronic inflammation and insulin resistance . It is also involved in the biosynthesis of diffusible signal factors involved in quorum sensing .

Cellular Effects

It is known that deficiency of medium-chain acyl-CoA dehydrogenase, which is involved in the metabolism of medium-chain fatty acids like this compound, is characterized by an intolerance to prolonged fasting, recurrent episodes of hypoglycemic coma with medium-chain dicarboxylic aciduria, impaired ketogenesis, and low plasma and tissue carnitine levels .

Molecular Mechanism

It is known that it is a substrate for enzymes involved in fatty acid metabolism . It is also known to be involved in the construction of polyhydroxyalkanoates .

Temporal Effects in Laboratory Settings

It is known that it is a medium-chain fatty acid and is likely to have similar stability and degradation properties to other medium-chain fatty acids .

Dosage Effects in Animal Models

It is known that medium-chain fatty acids like this compound are associated with fatty acid metabolic disorders .

Metabolic Pathways

This compound is involved in the fatty acid metabolism pathway . It is a substrate for enzymes involved in this pathway, including medium-chain acyl-CoA dehydrogenase .

Transport and Distribution

As a medium-chain fatty acid, it is likely to be transported and distributed in a similar manner to other medium-chain fatty acids .

Subcellular Localization

As a medium-chain fatty acid, it is likely to be localized in a similar manner to other medium-chain fatty acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxylauric acid can be synthesized through the oxidation of lauric acid. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) . The reaction typically involves the following steps:

  • Dissolving lauric acid in a suitable solvent such as ethanol.
  • Adding the oxidizing agent to the solution.
  • Maintaining the reaction mixture at a controlled temperature and pH to facilitate the oxidation process.
  • Isolating and purifying the resulting 3-hydroxylauric acid through crystallization or other purification techniques.

Industrial Production Methods: Industrial production of 3-hydroxylauric acid may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxylauric acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert 3-hydroxylauric acid into other oxidized derivatives.

    Reduction: Reduction reactions can remove the hydroxyl group, converting it back to lauric acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    Lauric Acid: A medium-chain fatty acid without the hydroxyl group.

    3-Hydroxybutyric Acid: A short-chain hydroxy fatty acid with similar functional groups.

    3-Hydroxydecanoic Acid: A medium-chain hydroxy fatty acid with a shorter carbon chain.

Uniqueness: 3-Hydroxylauric acid is unique due to its specific chain length and the position of the hydroxyl group. This combination of features influences its physical properties, reactivity, and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-hydroxydodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCMKTPAZLSKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862773
Record name 3-Hydroxydodecanoic acid
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Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883-13-2
Record name (±)-3-Hydroxydodecanoic acid
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Record name 3-Hydroxydodecanoic acid
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Record name 3-Hydroxydodecanoic acid
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Record name 1883-13-2
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Synthesis routes and methods

Procedure details

To an ice-cooled solution of methyl 3-oxododecanoate in methanol was added sodium borohydride (83 mg). After stirring for 20 minutes, 1N-hydrochloric acid (2.2 ml) was added. After concentration, the residue was dissolved in ethyl acetate (30 ml) and 0.1 N-hydrochloric acid (20 ml). The organic phase was washed with water (20 ml), saturated aqueous sodium bicarbonate (20 ml), and brine (20 ml), dried, and concentrated. The residue was dissolved in methanol (3 ml), and to this solution was added 1N-sodium hydroxide (2.4 ml). The mixture was refluxed for an hour, and diluted with water (30 ml). This aqueous solution was washed with dichloromethane (20 ml), acidified with 1N-hydrochloric acid (2.6 ml), and extracted with ethyl acetate (30 ml). This organic phase was washed with brine (20 ml), dried, and concentrated. The residue was recrystallized from a mixture of ethyl acetate (1 ml) and n-hexane (3 ml) to give 3-hydroxydodecanoic acid (0.27 g).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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